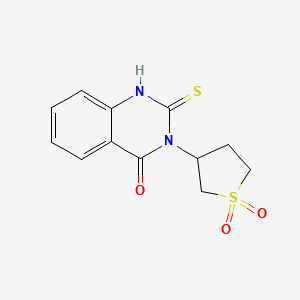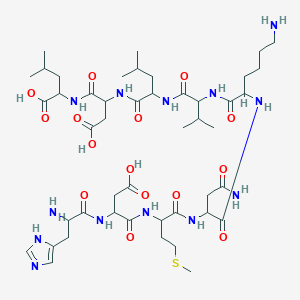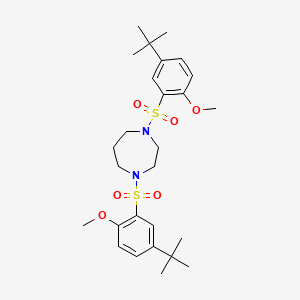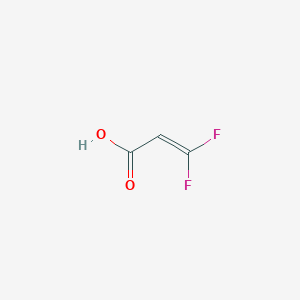
3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide is a chemical compound with the molecular formula C8H13NO4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide: Similar structure but different functional groups.
Tetrahydro-4H-thiopyran-4-ones: Similar sulfur-containing heterocyclic compounds with different ring structures.
1-Benzothiophene-3-carboxylic acid derivatives: Similar heterocyclic core but different substituents
Uniqueness
3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide is unique due to its specific ester functional group and the presence of a propyl chain.
Properties
CAS No. |
24373-69-1 |
|---|---|
Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
propyl N-(1,1-dioxothiolan-3-yl)carbamate |
InChI |
InChI=1S/C8H15NO4S/c1-2-4-13-8(10)9-7-3-5-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10) |
InChI Key |
KZVZFHWZTGBDPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B12117226.png)
![N-[(1,1-dioxidotetrahydrothiophen-3-yl)(furan-2-ylmethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B12117229.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12117231.png)
![5-chloro-1-[3-(naphthalen-1-yloxy)propyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B12117233.png)



![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)


![1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-](/img/structure/B12117317.png)
amine](/img/structure/B12117322.png)


